

Preparing Erastin Stock Solution for Cell Treatment: Application Notes and Protocols

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Compound of Interest

Compound Name: Erasin

Cat. No.: B12399625

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Abstract

Erastin is a small molecule compound widely utilized in cancer research to induce ferroptosis, a unique iron-dependent form of programmed cell death.[1][2] Its mechanism of action involves the inhibition of the cystine/glutamate antiporter (System Xc⁻) and modulation of voltage-dependent anion channels (VDACs), leading to glutathione (GSH) depletion and subsequent accumulation of lethal lipid reactive oxygen species (ROS).[1][3][4] This document provides detailed protocols for the preparation of erastin stock solutions and their application in cell culture to induce ferroptosis, along with key quantitative data and representations of the associated signaling pathways.

Physicochemical Properties and Solubility

Erastin is supplied as a crystalline solid.[5] Due to its hydrophobic nature, it is practically insoluble in water and ethanol.[6] The recommended solvent for preparing stock solutions is dimethyl sulfoxide (DMSO).[5][6] It is crucial to use high-purity, anhydrous DMSO to ensure optimal solubility and stability of the compound.

Property	Value	Source
Molecular Formula	C ₃₀ H ₃₁ ClN ₄ O ₄	[5]
Molecular Weight	547.04 g/mol	[5]
Appearance	Crystalline solid	[5]
Storage (Solid)	-20°C	[5]
Solubility in DMSO	≥10.92 mg/mL	[6]

Preparation of Erastin Stock Solution

Materials:

- Erastin powder
- Anhydrous, sterile DMSO
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Optional: Water bath or incubator at 37°C

Protocol:

- Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.
- Weighing Erastin: Carefully weigh the desired amount of erastin powder.
- Dissolving in DMSO: Add the appropriate volume of sterile DMSO to the erastin powder to achieve the desired stock concentration (e.g., 10 mM). To prepare a 10 mM stock solution, dissolve 5.47 mg of erastin in 1 mL of DMSO.
- Ensuring Complete Dissolution: Vortex the solution thoroughly. If necessary, gently warm the solution at 37°C for 10 minutes and/or sonicate briefly in an ultrasonic bath to ensure

complete dissolution.^[7]

- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C. Erastin solutions are not stable for long-term storage and it is recommended to prepare fresh solutions.^[6]

Experimental Protocols

Induction of Ferroptosis in Cell Culture

Materials:

- Cells of interest (e.g., HT-1080 fibrosarcoma, HeLa, or other cancer cell lines)
- Complete cell culture medium
- Erastin stock solution (e.g., 10 mM in DMSO)
- Phosphate-buffered saline (PBS)
- Ferrostatin-1 (optional, as a ferroptosis inhibitor control)
- Z-VAD-FMK (optional, as a pan-caspase inhibitor to exclude apoptosis)

Protocol:

- Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger flasks for other analyses) and allow them to adhere and reach 60-80% confluency.^[6]
- Preparation of Working Solution: Dilute the erastin stock solution in pre-warmed complete cell culture medium to the desired final concentration. A common working concentration to induce ferroptosis is 10 μ M.^[6] It is critical to ensure that the final concentration of DMSO in the culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.^[6]
- Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of erastin. Include a vehicle control group treated with the same concentration of DMSO as the erastin-treated group.

- Incubation: Incubate the cells for the desired period (e.g., 24 hours).[6] The optimal incubation time may vary depending on the cell line and experimental goals.
- Assessment of Ferroptosis: Following treatment, cells can be harvested and analyzed for various markers of ferroptosis.

Quantitative Analysis of Ferroptosis

1. Cell Viability Assays:

- MTT or CCK-8 Assay: These colorimetric assays measure cell metabolic activity, which is indicative of cell viability. A decrease in signal in erastin-treated cells compared to the vehicle control suggests cytotoxicity.

2. Measurement of Lipid ROS Production:

- C11-BODIPY 581/591 Staining: This fluorescent probe is commonly used to detect lipid peroxidation. In the presence of lipid ROS, the fluorescence of the probe shifts from red to green, which can be quantified by flow cytometry or fluorescence microscopy.[8][9]

3. Glutathione (GSH) Depletion Assay:

- GSH/GSSG-Glo™ Assay: This luminescence-based assay measures the levels of both reduced (GSH) and oxidized (GSSG) glutathione. A decrease in the GSH/GSSG ratio in erastin-treated cells is a hallmark of System Xc⁻ inhibition and ferroptosis induction.[8][10]

Quantitative Data: Erastin IC₅₀ Values

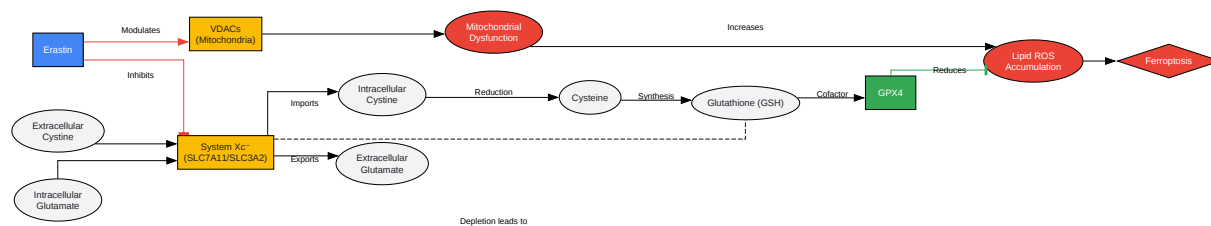
The half-maximal inhibitory concentration (IC₅₀) of erastin varies across different cell lines, reflecting their differential sensitivity to ferroptosis.

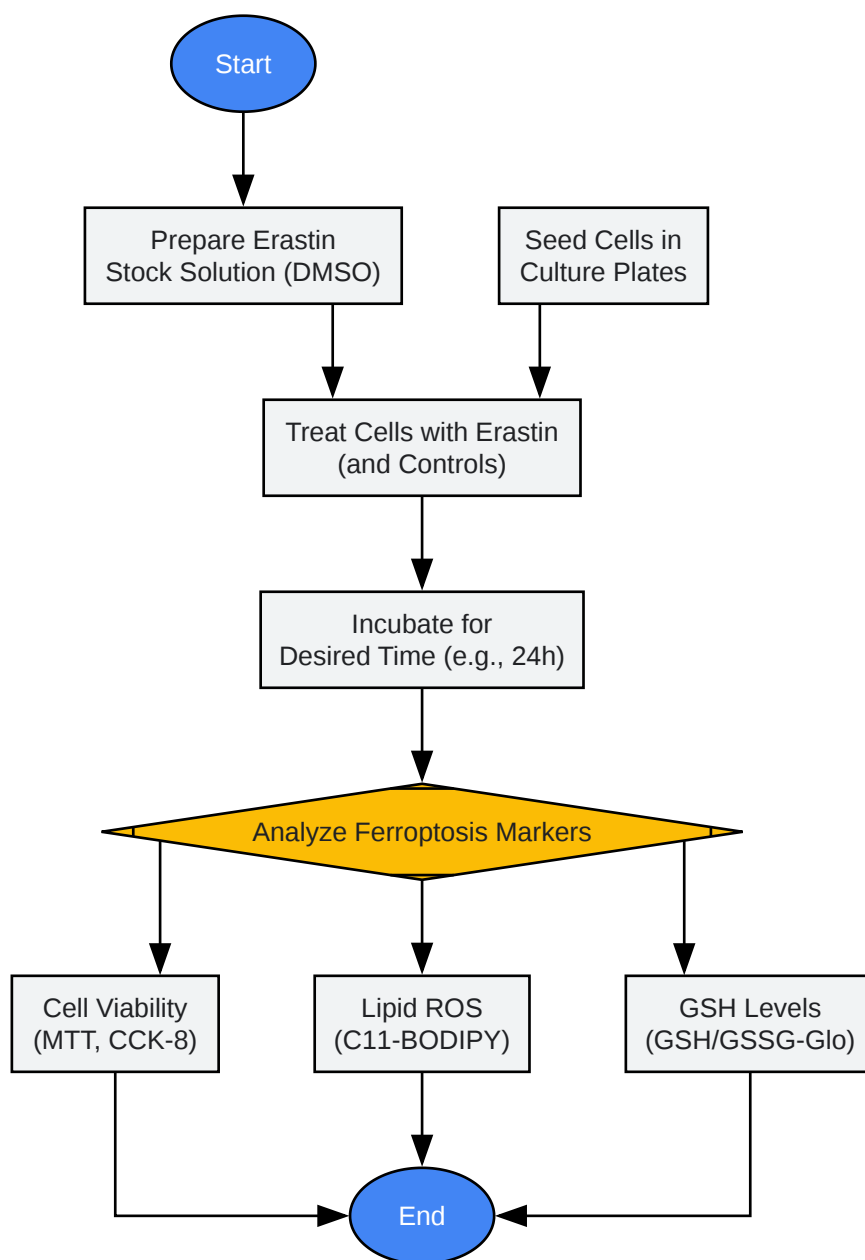
Cell Line	Cancer Type	IC ₅₀ (μM)	Incubation Time (h)	Source
HeLa	Cervical Cancer	30.88	Not Specified	[3]
SiHa	Cervical Cancer	29.40	Not Specified	[3]
HGC-27	Gastric Cancer	14.39	24	[4]
HT-1080	Fibrosarcoma	~5-10	24	[6]
BJ-TERT/LT/ST/RA S V12	Engineered Human Tumor Cells	~10	24	[7]

Signaling Pathways and Experimental Workflow

Erastin-Induced Ferroptosis Signaling Pathway

Erastin primarily induces ferroptosis through two main mechanisms: inhibition of the System Xc⁻ transporter and direct interaction with VDACs on the mitochondria.





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